molecular formula C6H7NO3S B14011494 4-Oxo-5-thiocyanatopentanoic acid CAS No. 5440-64-2

4-Oxo-5-thiocyanatopentanoic acid

Cat. No.: B14011494
CAS No.: 5440-64-2
M. Wt: 173.19 g/mol
InChI Key: LTRVIAZIWPWMTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of 4-Oxo-5-thiocyanatopentanoic Acid within Contemporary Organic Chemistry

This compound is a bifunctional organic compound that merges two important chemical classes: keto acids and organic thiocyanates. Keto acids, or oxoacids, are organic compounds containing both a carboxylic acid and a ketone functional group. wikipedia.org Specifically, this compound is a γ-keto acid, meaning the ketone group is located at the third carbon (gamma position) from the carboxylic acid. wikipedia.orgtuscany-diet.net This arrangement is found in significant molecules like levulinic acid. wikipedia.orgtuscany-diet.net

The second key feature is the thiocyanate (B1210189) group (-SCN), a versatile functional group in organic synthesis. rsc.orgwikipedia.org Organic thiocyanates are valuable precursors for creating a wide array of sulfur-containing compounds and heterocycles. rsc.orgnih.govrsc.org The presence of both the keto and thiocyanate functionalities on a pentanoic acid backbone makes this compound a potentially useful building block, offering multiple reaction sites for chemical modification and elaboration into more complex molecular structures.

Rationale for Research into this compound

Research into a molecule like this compound is driven by the synthetic potential embedded in its structure. The rationale for its investigation can be broken down by its constituent functional groups:

The γ-Keto Acid Moiety: γ-keto acids are important synthetic intermediates. acs.orgacs.org The ketone group can undergo a vast number of reactions, including nucleophilic additions and aldol (B89426) condensations, while the carboxylic acid group allows for the formation of esters, amides, and other acid derivatives. nih.gov The development of efficient, single-step syntheses for γ-ketoacids is an active area of research, highlighting their value. acs.org

The Thiocyanate Group: The thiocyanate group is a powerful tool for introducing sulfur into molecules. rsc.org It can be transformed into thiols, sulfides, disulfides, and various sulfur-containing heterocycles, which are prominent in medicinal chemistry and materials science. nih.govrsc.orgnih.gov Furthermore, the thiocyanate group itself is found in a number of biologically active natural products and pharmaceutical compounds. rsc.orgnih.gov Recent advancements have focused on greener methods for thiocyanation, such as those induced by photochemistry or electrochemistry. nih.govrsc.org

The combination of these two groups in one molecule allows for sequential or tandem reactions, potentially leading to the efficient construction of complex target molecules. The investigation of such bifunctional compounds is crucial for expanding the toolbox of synthetic organic chemistry.

Historical and Background Research Trajectory of Related Oxo Acids and Thiocyanate Derivatives

The study of oxo acids and thiocyanates has a rich history, evolving from early chemical observations to modern synthetic applications.

Oxo Acids: The concept of oxoacids (or oxyacids) dates back to the 18th century with Antoine Lavoisier, who initially theorized that all acids contained oxygen. wikipedia.orgwikipedia.org This led to a classification that distinguished them from "hydracids" (like hydrochloric acid) once it was discovered that not all acids contain oxygen. wikipedia.orgiupac.org Historically, oxoacids were central to the development of organic chemistry. goong.com Keto acids, a specific type of oxoacid, are particularly important in biology, with α-keto acids like pyruvic acid and oxaloacetic acid being key intermediates in metabolic pathways such as glycolysis and the Krebs cycle. wikipedia.orgtuscany-diet.net The study of γ-keto acids like levulinic acid has also gained prominence due to its derivation from the catabolism of cellulose (B213188). tuscany-diet.net The first perchlorate, a salt of a chlorine oxoacid, was prepared in 1816. libretexts.org

Thiocyanate Derivatives: The thiocyanate ion (SCN⁻) is a classic example of a pseudohalide, an anion that shares properties with halide ions. acs.org Its incorporation into organic molecules yields organic thiocyanates, compounds that have been recognized for their synthetic utility for many years. wikipedia.org Traditional methods for their synthesis often involve the reaction of an alkyl halide with an alkali metal thiocyanate. wikipedia.org Aryl thiocyanates were historically produced via the Sandmeyer reaction. wikipedia.org Over the past few decades, research has focused on developing more sophisticated and milder methods for introducing the thiocyanate group. rsc.orgorganic-chemistry.orgorganic-chemistry.org This includes copper-catalyzed cross-coupling reactions of arylboronic acids and modern electrochemical and photochemical methods that offer greener and more efficient synthetic routes. rsc.orgnih.gov The thiocyanate functional group is a key component in a variety of natural products and has been investigated for its biological activities. nih.govnih.gov

The trajectory of research in both these areas points towards a continuous search for new structures and synthetic methodologies. This compound sits (B43327) at the confluence of these historical research streams, representing a modern synthetic target that leverages the well-established chemistry of both its core functional groups.

Data Tables

Table 1: Classification of Related Keto Acids

Type Position of Ketone Group Example
α-Keto Acid Adjacent to the carboxylic acid Pyruvic acid
β-Keto Acid At the second carbon from the carboxylic acid Acetoacetic acid
γ-Keto Acid At the third carbon from the carboxylic acid Levulinic acid

This table is based on information from references wikipedia.orgtuscany-diet.net.

Table 2: Common Synthetic Transformations of the Thiocyanate Group

Reactant Product Transformation Type
Organic Thiocyanate (R-SCN) Thiol (R-SH) Reduction
Organic Thiocyanate (R-SCN) Sulfide (R-S-R') Nucleophilic Substitution
Organic Thiocyanate (R-SCN) Disulfide (R-S-S-R) Reduction/Oxidation
Organic Thiocyanate (R-SCN) Thiocarbamate Riemschneider Synthesis
Organic Thiocyanate (R-SCN) Isothiocyanate (R-NCS) Isomerization

This table is compiled from information in references rsc.orgwikipedia.orgnih.govtaylorandfrancis.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5440-64-2

Molecular Formula

C6H7NO3S

Molecular Weight

173.19 g/mol

IUPAC Name

4-oxo-5-thiocyanatopentanoic acid

InChI

InChI=1S/C6H7NO3S/c7-4-11-3-5(8)1-2-6(9)10/h1-3H2,(H,9,10)

InChI Key

LTRVIAZIWPWMTA-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)C(=O)CSC#N

Origin of Product

United States

Chemical Reactivity and Derivatization of 4 Oxo 5 Thiocyanatopentanoic Acid

Reactions at the Carboxylic Acid Functionality of 4-Oxo-5-thiocyanatopentanoic Acid.

The carboxylic acid group is a versatile functional group that can undergo several transformations to yield esters, amides, and alcohols.

Esterification and Amidation Reactions.

Esterification: The carboxylic acid moiety of this compound can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used in excess or water is removed as it is formed. Common acid catalysts include sulfuric acid, hydrochloric acid, or solid acid catalysts.

Amidation: The formation of amides from this compound can be achieved by reacting it with an amine. This reaction typically requires activation of the carboxylic acid, for example, by converting it to an acyl chloride, or by using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or a titanium-based catalyst like titanium(IV) isopropoxide. google.com Direct thermal amidation by heating the carboxylic acid with an amine is also possible, though it may require harsh conditions. google.com

Reaction Reagents and Conditions Product Notes
EsterificationAlcohol (e.g., Methanol (B129727), Ethanol), Acid Catalyst (e.g., H₂SO₄), HeatAlkyl 4-oxo-5-thiocyanatopentanoateThe reaction is reversible and driven to completion by removing water or using excess alcohol.
AmidationAmine (e.g., Ammonia, primary or secondary amine), Coupling Agent (e.g., DCC) or Heat4-Oxo-5-thiocyanatopentanamideActivation of the carboxylic acid is often necessary for efficient reaction.

Reduction to Alcohol.

The carboxylic acid group can be reduced to a primary alcohol, which in the case of this compound would yield 4-oxo-5-thiocyanatopentan-1-ol. This transformation requires strong reducing agents, as carboxylic acids are less reactive towards reduction than ketones. Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose. Selective reduction of the carboxylic acid in the presence of the ketone is challenging and may require protection of the ketone group or the use of specific catalytic systems that favor carboxylic acid reduction. nih.gov Catalytic hydrosilylation has emerged as a method for the selective reduction of carboxylic acid derivatives. nih.gov

Reaction Reagents and Conditions Product Notes
Reduction1. LiAlH₄, THF; 2. H₃O⁺4-Oxo-5-thiocyanatopentan-1-olLiAlH₄ is a powerful reducing agent that will likely also reduce the ketone functionality. Selective reduction is a significant challenge.

This table provides a general method for carboxylic acid reduction. The chemoselectivity of this reaction for this compound would need to be determined experimentally.

Reactions at the Ketone Functionality of this compound.

The ketone group in this compound is susceptible to a variety of nucleophilic addition and reduction reactions.

Nucleophilic Addition Reactions.

The electrophilic carbon of the ketone carbonyl group is a prime target for nucleophiles. libretexts.orgopenstax.org This reaction proceeds via a tetrahedral intermediate, which is then protonated to yield an alcohol. libretexts.orgopenstax.org A wide range of nucleophiles can be employed, including organometallic reagents (e.g., Grignard reagents, organolithium compounds) and cyanide ions. libretexts.orgkhanacademy.org The reactivity of the ketone is generally higher than that of the carboxylic acid towards nucleophilic attack. youtube.com

Reaction Nucleophile Product Notes
Grignard ReactionRMgX (e.g., CH₃MgBr)4-alkyl-4-hydroxy-5-thiocyanatopentanoic acidThe Grignard reagent will likely react with the acidic proton of the carboxylic acid first, requiring at least two equivalents of the reagent.
Cyanohydrin FormationHCN, Base catalyst4-cyano-4-hydroxy-5-thiocyanatopentanoic acidThis reaction adds a cyano group and a hydroxyl group across the carbonyl double bond. libretexts.org

This table illustrates general nucleophilic addition reactions at a ketone. The presence of the acidic carboxylic acid proton in this compound will influence the stoichiometry and reaction conditions.

Reduction to Secondary Alcohol.

The ketone functionality can be selectively reduced to a secondary alcohol, yielding 4-hydroxy-5-thiocyanatopentanoic acid. This transformation can be achieved using milder reducing agents compared to those required for carboxylic acid reduction. Sodium borohydride (B1222165) (NaBH₄) is a common reagent for the chemoselective reduction of ketones in the presence of carboxylic acids. youtube.com Other methods, such as catalytic hydrogenation or transfer hydrogenation, can also be employed. wikipedia.org

Reaction Reagents and Conditions Product Notes
ReductionNaBH₄, Methanol4-Hydroxy-5-thiocyanatopentanoic acidNaBH₄ is generally selective for the reduction of ketones and aldehydes over carboxylic acids. youtube.com
Catalytic HydrogenationH₂, Catalyst (e.g., Pd/C)4-Hydroxy-5-thiocyanatopentanoic acidReaction conditions can be tuned to favor ketone reduction.

This table presents common methods for the selective reduction of ketones. The specific conditions for this compound would need experimental optimization.

Formation of Oximes and Hydrazones.

The ketone group of this compound can react with hydroxylamine (B1172632) and hydrazine (B178648) derivatives to form oximes and hydrazones, respectively. These reactions are typically carried out under mildly acidic conditions, which catalyze the initial nucleophilic addition of the nitrogen-containing reagent to the carbonyl carbon, followed by dehydration to form the C=N double bond. beilstein-journals.org

Oxime Formation: Reaction with hydroxylamine (NH₂OH) yields 4-(hydroxyimino)-5-thiocyanatopentanoic acid. Oximes are crystalline solids and are useful for the characterization and purification of carbonyl compounds.

Hydrazone Formation: Reaction with hydrazine (N₂H₄) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) leads to the corresponding hydrazones. For example, reaction with hydrazine would produce 4-(hydrazinylidene)-5-thiocyanatopentanoic acid. Hydrazones are also often crystalline and serve as useful derivatives. beilstein-journals.org

Reaction Reagent Product General Conditions
Oxime FormationHydroxylamine (NH₂OH·HCl), Base (e.g., Pyridine or Sodium Acetate)4-(Hydroxyimino)-5-thiocyanatopentanoic acidMildly acidic to neutral pH, often in an alcohol solvent.
Hydrazone FormationHydrazine (N₂H₄) or substituted hydrazine4-(Hydrazinylidene)-5-thiocyanatopentanoic acid or substituted hydrazoneMildly acidic conditions, typically in an alcohol solvent.

This table outlines the general procedures for the formation of oximes and hydrazones from ketones. The specific reaction conditions for this compound would need to be determined empirically.

Reactions at the Thiocyanate (B1210189) Functionality of this compound

The thiocyanate group (–S–C≡N) is a versatile functional group that can undergo a range of reactions. In the context of this compound, its position alpha to the ketone carbonyl group significantly influences its reactivity.

The carbon atom of the thiocyanate group is electrophilic and susceptible to attack by nucleophiles. The presence of the adjacent ketone in this compound enhances this electrophilicity through electron withdrawal, making the thiocyanate an excellent leaving group in nucleophilic substitution reactions. A variety of nucleophiles can displace the thiocyanate anion (SCN⁻).

This reactivity is analogous to that of α-haloketones, which are known to be highly reactive towards nucleophiles. The reaction proceeds via an SN2 mechanism, where the nucleophile attacks the carbon bearing the thiocyanate group, leading to the formation of a new carbon-nucleophile bond and the expulsion of the thiocyanate ion.

Table 1: Examples of Nucleophilic Displacement Reactions on α-Thiocyanato Ketone Analogs

Nucleophile (Nu⁻)Product Type
Amines (RNH₂)α-Amino ketones
Thiolates (RS⁻)α-Thioether ketones
Azide (N₃⁻)α-Azido ketones
Cyanide (CN⁻)α-Cyano ketones

These reactions provide a pathway to a diverse array of α-functionalized ketones, starting from this compound. The specific reaction conditions, such as solvent and temperature, would need to be optimized for each nucleophile.

The thiocyanate functionality in this compound can be converted into other valuable sulfur-containing groups, namely isothiocyanates (–N=C=S) and thiols (–SH).

Conversion to Isothiocyanates:

Organic thiocyanates can rearrange to form the more thermodynamically stable isothiocyanates. wikipedia.orgacs.org This isomerization is often catalyzed by heat or the presence of thiocyanate ions in solution. wikipedia.org For alkyl thiocyanates, this rearrangement can be challenging but is promoted at higher temperatures. google.com The mechanism can involve an ion pair intermediate, particularly for substrates that can stabilize a carbocation. acs.org In the case of this compound, the equilibrium between the thiocyanate and isothiocyanate can be influenced by the reaction conditions.

Conversion to Thiols:

The thiocyanate group can be reduced to a thiol (mercaptan). Common methods for this transformation include reduction with reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. beilstein-journals.orggoogle.comgoogle.com Another approach involves the use of phosphorus pentasulfide (P₂S₅) under non-reductive conditions. beilstein-journals.org The conversion of this compound to the corresponding thiol, 4-oxo-5-mercaptopentanoic acid, would provide a molecule with a reactive thiol group capable of undergoing a different set of chemical transformations, such as disulfide formation or Michael additions.

Cyclization Reactions Involving Multiple Functional Groups of this compound

The presence of a ketone, a thiocyanate, and a carboxylic acid within the same molecule allows for various intramolecular cyclization reactions, leading to the formation of diverse heterocyclic systems.

One of the most notable potential cyclization pathways is an adaptation of the Gewald aminothiophene synthesis . wikipedia.orgorganic-chemistry.orgderpharmachemica.comarkat-usa.orgthieme-connect.demdpi.com This reaction typically involves the condensation of a ketone with an α-cyanoester and elemental sulfur in the presence of a base to form a polysubstituted 2-aminothiophene. In the case of this compound, the α-thiocyanato ketone moiety can react with a suitable active methylene (B1212753) nitrile (e.g., malononitrile) in the presence of a base. The reaction would proceed through a Knoevenagel condensation followed by an intramolecular cyclization and tautomerization to yield a substituted thiophene. The carboxylic acid group could potentially participate in subsequent cyclizations or would need to be protected.

Furthermore, the γ-keto acid structure of this compound suggests the possibility of forming lactones. youtube.compsu.edu Intramolecular cyclization between the carboxylic acid and the ketone can lead to the formation of a five-membered lactol, a cyclic hemiacetal. This equilibrium between the open-chain keto acid and the cyclic lactol is a common feature of γ-keto acids. psu.edu

Synthesis of Structurally Modified Analogs and Derivatives of this compound

The synthesis of analogs of this compound with modified chain lengths or stereochemistry is crucial for exploring structure-activity relationships in various applications.

The carboxylic acid group of this compound is a prime target for chain modification.

Chain Homologation:

The Arndt-Eistert reaction is a classic method for the one-carbon homologation of carboxylic acids. organic-chemistry.orgyoutube.comwikipedia.orgnrochemistry.comslideshare.net This multi-step process involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile (e.g., water, alcohol, or amine) yields the homologated carboxylic acid, ester, or amide, respectively. A safer alternative to the Arndt-Eistert synthesis that avoids the use of the hazardous diazomethane is the Kowalski ester homologation . wikipedia.orgacs.orgnih.govchemeurope.comorganic-chemistry.org This method allows for the homologation of esters via the formation of an ynolate intermediate.

Dehomologation:

While less common, methods for the shortening of a carbon chain by one atom from a carboxylic acid exist, such as certain oxidative decarboxylation reactions.

The introduction of stereocenters into the structure of this compound can be achieved through various asymmetric synthesis strategies.

The carbon alpha to the ketone (C-5) is a potential stereocenter. Asymmetric alkylation of ketones is a well-established field, often employing chiral auxiliaries or catalysts. acs.orgnih.govacs.org For a molecule like this compound, stereoselective synthesis could start from a precursor γ-keto acid where the stereocenter is set early in the synthetic sequence. acs.orgresearchgate.netnih.govacs.org

Furthermore, the reduction of the ketone at C-4 can introduce another stereocenter. Stereoselective reduction of ketones can be achieved using chiral reducing agents or catalysts, leading to the formation of either the (R) or (S) alcohol with high enantiomeric excess.

Theoretical and Computational Studies of 4 Oxo 5 Thiocyanatopentanoic Acid

Quantum Chemical Calculations of 4-Oxo-5-thiocyanatopentanoic Acid Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity and interactions. For this compound, these calculations would provide a detailed picture of its electronic landscape.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. youtube.comyoutube.comimperial.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com

Table 1: Hypothetical Frontier Molecular Orbital Properties for this compound

ParameterPredicted Location/ValueSignificance
HOMO Likely localized on the thiocyanate (B1210189) group and/or the oxygen atoms of the carboxyl and keto groups.Indicates the primary sites for electrophilic attack.
LUMO Likely distributed across the carbonyl carbons and the carbon of the thiocyanate group.Indicates the primary sites for nucleophilic attack.
HOMO-LUMO Gap A smaller gap would suggest higher reactivity and potential for various chemical transformations.

Charge Distribution and Electrostatic Potentials

Understanding the distribution of electron density within this compound is crucial for predicting its intermolecular interactions. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to assign partial charges to each atom.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the oxygen atoms of the carbonyl and carboxyl groups, as well as the nitrogen of the thiocyanate group, would be expected to be regions of high negative electrostatic potential.

Conformational Analysis and Energy Landscapes of this compound

The biological activity and reactivity of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of the molecule and the energy barriers between them. nih.govnih.gov

By systematically rotating the single bonds in the molecule, a potential energy surface can be generated. This "energy landscape" reveals the various conformational isomers (conformers) and the transition states that connect them. nih.gov The global minimum on this surface represents the most stable conformation of the molecule. This information is vital for understanding how the molecule might bind to a biological target, as only specific conformations may fit into a receptor's active site.

Molecular Dynamics Simulations of this compound and its Interactions

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, taking into account temperature and solvent effects. nih.govnih.govmdpi.com An MD simulation of this compound in a solvent, such as water, would reveal how the molecule moves, flexes, and interacts with its environment.

These simulations are particularly valuable for studying the interactions of the molecule with biological macromolecules like proteins or nucleic acids. nih.gov By placing the molecule near a target protein in a simulation box, researchers can observe the binding process, identify key interacting amino acid residues, and calculate the binding free energy. This provides a molecular-level understanding of the molecule's potential biological activity.

Reaction Mechanism Elucidation for this compound Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or metabolic pathways. By modeling the reactants, products, and potential transition states, the most likely reaction pathway can be determined.

For instance, the reaction of 4-oxopentanoic acid (levulinic acid) with a thiocyanating agent could be modeled to understand the formation of this compound. nist.gov These calculations can provide insights into the reaction's feasibility, kinetics, and thermodynamics.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial in the process of drug discovery and development. researchgate.netnih.gov These studies aim to correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.govnih.govelsevierpure.com

For this compound and its derivatives, a QSAR study would involve synthesizing a library of related compounds with systematic variations in their structure. The biological activity of these compounds would then be measured, and a mathematical model would be developed to relate specific molecular properties (descriptors) to the observed activity. These descriptors can include electronic properties (like HOMO/LUMO energies and partial charges), steric properties (like molecular volume and surface area), and hydrophobic properties.

Table 2: Examples of Molecular Descriptors for a Hypothetical QSAR Study of this compound Derivatives

Descriptor ClassSpecific Descriptor ExamplePotential Influence on Activity
Electronic Dipole MomentCould affect interactions with polar residues in a binding site.
Steric Molecular VolumeChanges in size could enhance or hinder binding to a target.
Topological Wiener Index (a measure of branching)Modifications to the carbon skeleton could impact conformational flexibility and binding.
Hydrophobic LogP (Partition Coefficient)Would influence the molecule's ability to cross cell membranes.

The resulting QSAR model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent and selective compounds.

Advanced Analytical Methodologies for 4 Oxo 5 Thiocyanatopentanoic Acid

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is indispensable for isolating 4-Oxo-5-thiocyanatopentanoic acid from reaction mixtures and for assessing its purity. The choice of technique is dictated by the compound's polarity, volatility, and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Method development focuses on optimizing separation from impurities and achieving good peak shape and sensitivity.

Stationary Phase Selection: Due to the compound's polar nature, reversed-phase HPLC is the most suitable approach.

C18 Columns: A C18 (octadecylsilyl) column is the standard choice, offering excellent retention and separation for a wide range of organic molecules.

Polar-Embedded Phases: For enhanced retention and alternative selectivity of polar analytes, columns with polar-embedded groups (e.g., amide, carbamate) can be employed.

Pentafluorophenyl (PFP) Phases: These phases can offer unique selectivity for compounds containing polarizable electrons and aromatic groups, and have proven effective for separating various phenolic compounds and their derivatives. mdpi.com

Mobile Phase Composition: The mobile phase typically consists of a mixture of water and an organic solvent, with additives to control pH and improve peak shape.

Organic Modifier: Acetonitrile or methanol (B129727) are common choices. Acetonitrile often provides better peak shapes and lower UV cutoff.

pH Control: The carboxylic acid group necessitates pH control to ensure a consistent ionization state. A mobile phase buffered to a pH around 2.5-3.0 (e.g., using phosphoric acid or an acetate (B1210297) buffer) will keep the carboxylic acid protonated, enhancing retention on reversed-phase columns. nih.govmdpi.com

Isocratic vs. Gradient Elution: A simple isocratic method may suffice for purity checks, but a gradient elution (where the proportion of organic solvent is increased over time) is generally required for separating complex mixtures containing the target compound and related impurities. mdpi.com

Detection:

UV Detection: The carbonyl group provides a chromophore, allowing for detection at wavelengths around 210-220 nm. mdpi.com The thiocyanate (B1210189) group may also contribute to UV absorbance.

Fluorimetric Detection: For trace-level analysis, derivatization with a fluorescent tag can be employed. The thiocyanate anion can be derivatized with reagents like 3-bromomethyl-7-methoxy-1,4-benzoxazin-2-one (B52653) to create a highly fluorescent product, significantly enhancing sensitivity. nih.gov

A typical starting point for an HPLC method is summarized in the table below.

ParameterConditionRationale
Column C18, 5 µm, 4.6 x 250 mmStandard for reversed-phase separation of organic acids. mdpi.com
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileBuffering agent suppresses ionization of the carboxylic acid. nih.gov
Elution GradientTo effectively separate impurities with varying polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CFor reproducible retention times. mdpi.com
Detection UV at 210 nmAbsorbance of the carbonyl chromophore.
Injection Vol. 10 µLStandard volume for analytical HPLC.

Gas Chromatography (GC) Considerations for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its high polarity, low volatility, and thermal instability. The carboxylic acid and keto groups can lead to poor peak shape and decomposition in the hot injector and column. Therefore, derivatization is mandatory. rsc.orgnih.gov

Derivatization Strategy: A two-step derivatization is often necessary.

Esterification: The carboxylic acid group is converted to a more volatile ester, typically a methyl or ethyl ester, using reagents like diazomethane (B1218177) or by heating with an alcohol (e.g., methanol) under acidic catalysis.

Silylation: The enolizable ketone can be converted to a silyl (B83357) enol ether using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to improve thermal stability.

The thiocyanate group is generally stable under GC conditions. rsc.org However, analysis of thiocyanates often involves derivatization with an alkylating agent like pentafluorobenzyl bromide, especially when high sensitivity is required using an electron-capture detector (ECD) or for mass spectrometry. nih.govnih.gov

GC-MS Analysis: After derivatization, the resulting volatile compound can be analyzed by GC coupled with Mass Spectrometry (GC-MS). This provides both retention time data for quantification and mass spectra for structural confirmation. nih.govnih.gov Static headspace analysis may also be an option for lower alkyl derivatives, offering a way to avoid non-volatile matrix components. researchgate.net

TechniqueRequirementExample ReagentPurpose
Gas Chromatography DerivatizationPentafluorobenzyl bromideIncreases volatility and allows for sensitive detection. nih.govresearchgate.net
DerivatizationMethanol (acid-catalyzed)Converts the carboxylic acid to a more volatile methyl ester.

Chiral Chromatography for Enantiomeric Purity

Since this compound possesses a chiral center at the C-5 position, separating its enantiomers is crucial for stereospecific synthesis and biological studies. Chiral chromatography is the method of choice for determining enantiomeric purity. youtube.com

Direct Methods: This approach involves the use of a Chiral Stationary Phase (CSP).

Polysaccharide-based CSPs: Columns based on cellulose (B213188) or amylose (B160209) derivatives, such as Chiralpak AD-RH (a tris(3,5-dimethylphenylcarbamate) derivative of amylose), are highly effective for separating a wide range of chiral compounds, including carboxylic acids. nih.gov

Anion-Exchanger CSPs: Chiral stationary phases like CHIRALPAK QN-AX, which operate on an ion-exchange mechanism, are specifically designed for the enantioseparation of acidic compounds. chiraltech.com

Indirect Methods: This technique involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral HPLC column (e.g., C18). nih.gov

Chiral Amines: Reagents such as (1S,2S)-(+)-2-amino-1-(4-nitrophenyl)-1,3-propanediol can be used to form diastereomeric amides from the carboxylic acid, which are then separated by reversed-phase HPLC. nih.govcapes.gov.br

MethodPrincipleStationary PhaseAdvantage
Direct Chiral HPLC Differential interaction with a Chiral Stationary Phase (CSP).Polysaccharide-based (e.g., Chiralpak AD-RH) nih.govAvoids derivatization, direct analysis.
Indirect Chiral HPLC Formation of diastereomers with a chiral reagent.Standard C18Uses common, less expensive columns. nih.gov

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods provide definitive structural information, confirming the identity and integrity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. For this compound, ¹H and ¹³C NMR provide a complete picture of the carbon-hydrogen framework. beilstein-journals.orgresearchgate.net

¹H NMR: The proton NMR spectrum would show distinct signals for each proton environment.

The proton at C-5, adjacent to the thiocyanate group, would appear as a multiplet.

The methylene (B1212753) protons at C-2 and C-3 would likely appear as complex multiplets due to coupling with each other.

The carboxylic acid proton would be a broad singlet, its chemical shift being concentration and solvent dependent.

The protons of the methyl group at C-1 are not present in this structure, but protons on the carbon adjacent to the carbonyl (C-3) would be deshielded.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms.

Carbonyl Carbon (C-4): This would appear at a significantly downfield chemical shift (>200 ppm).

Carboxylic Acid Carbon (C-1): This signal would be found in the range of 170-180 ppm.

Thiocyanate Carbon (-SCN): The carbon of the thiocyanate group typically resonates around 110-115 ppm.

Aliphatic Carbons (C-2, C-3, C-5): These would appear in the upfield region of the spectrum.

The following table provides predicted NMR chemical shifts.

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity / Notes
C1 (-COOH) ~10-12~175Broad singlet / Carboxylic acid
C2 (-CH₂-) ~2.5~28Triplet
C3 (-CH₂-) ~2.8~38Triplet
C4 (>C=O) ->200Ketone carbonyl
C5 (-CH₂SCN) ~3.2~35Triplet

Note: These are estimated values. Actual shifts can vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. libretexts.org

Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be readily observed, confirming the molecular weight of the compound (C₅H₇NO₂S, MW: 161.18 g/mol ).

Fragmentation Analysis: Under harsher conditions, such as Collision-Induced Dissociation (CID) or Electron Ionization (EI) (if a volatile derivative is analyzed), the molecule will break apart in predictable ways. nih.gov

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a common fragmentation pathway for ketones. libretexts.org This would lead to the loss of the CH₂SCN radical or the propanoic acid radical.

Loss of Small Molecules: Neutral losses such as H₂O, CO, and CO₂ from the carboxylic acid group are expected.

McLafferty Rearrangement: If sterically possible, a hydrogen atom from the gamma-carbon can be transferred to the carbonyl oxygen, leading to the cleavage of the bond between the alpha and beta carbons.

Thiocyanate Fragmentation: The SCN group itself can fragment.

Key expected fragments are listed in the table below.

m/zPossible Fragment IonFragmentation Pathway
162 [M+H]⁺Protonated molecular ion (ESI)
144 [M+H - H₂O]⁺Loss of water from the carboxylic acid
116 [M+H - COOH]⁺Loss of the carboxyl group
103 [M - SCN]⁺Loss of the thiocyanate radical
85 [CH₃COCH₂CH₂]⁺Alpha-cleavage
58 [SCN]⁻ or related fragmentsCleavage of the thiocyanate group
43 [CH₃CO]⁺Alpha-cleavage

Note: The observed fragments and their relative intensities depend heavily on the ionization method and energy used. youtube.comnih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying functional groups within a molecule by probing their vibrational modes. For this compound, the spectra would be a composite of the vibrations from the carboxylic acid, ketone, and thiocyanate moieties.

The carboxylic acid functional group would exhibit a very broad O-H stretching band in the IR spectrum, typically in the range of 3300-2500 cm⁻¹. The carbonyl (C=O) stretching vibration of the carboxylic acid would appear as a strong, sharp peak around 1700-1725 cm⁻¹. The ketone carbonyl (C=O) stretch is also a strong absorption, usually found in the region of 1715-1735 cm⁻¹. These two carbonyl bands may overlap, creating a broader or more complex absorption peak.

The thiocyanate group (-S-C≡N) provides a unique spectral signature. The C≡N triple bond stretch is a sharp, intense band in the IR spectrum, typically appearing in the 2140-2175 cm⁻¹ region for organic thiocyanates. canada.ca In Raman spectroscopy, this vibration also gives a strong signal. The C-S stretching vibration, expected in the 600-800 cm⁻¹ range, is generally weaker and can be harder to assign definitively.

Table 1: Expected IR and Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) (IR) Expected Wavenumber (cm⁻¹) (Raman) Intensity
Carboxylic Acid O-H stretch 3300-2500 Weak Broad, Strong
Carboxylic Acid C=O stretch 1700-1725 Moderate Strong
Ketone C=O stretch 1715-1735 Moderate Strong
Thiocyanate C≡N stretch 2140-2175 Strong Sharp, Intense
Thiocyanate C-S stretch 600-800 Moderate Weak-Moderate
Alkyl Chain C-H stretch 2850-2960 Strong Moderate-Strong

Note: The exact positions of the peaks can be influenced by the molecular environment, such as solvent and solid-state packing.

UV-Visible Spectroscopy for Chromophore Analysis

UV-Visible spectroscopy measures the absorption of light by a molecule, providing information about its electronic transitions and chromophores. In this compound, the primary chromophores are the two carbonyl groups (from the ketone and carboxylic acid) and the thiocyanate group.

The carbonyl groups typically exhibit a weak n→π* transition at longer wavelengths (around 270-300 nm) and a more intense π→π* transition at shorter wavelengths (below 200 nm). For simple carboxylic acids like acetic acid, the n→π* absorption is observed around 204 nm in the gas phase. researchgate.net

Table 2: Expected UV-Visible Absorption for this compound

Chromophore Electronic Transition Expected λmax (nm)
Carbonyl (Ketone) n→π* ~270-300
Carbonyl (Carboxylic Acid) n→π* ~200-220
Thiocyanate Charge-transfer/Internal Deep UV region

Note: The solvent can significantly influence the position and intensity of absorption bands.

X-ray Crystallography for Solid-State Structure Determination of this compound

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide a wealth of structural information.

The analysis would reveal the exact bond lengths and angles of the molecule, such as the C-S-C bond angle of the thiocyanate group and the geometry around the carbonyl carbons. It would also elucidate the conformation of the pentanoic acid chain. Furthermore, X-ray crystallography would detail the intermolecular interactions that stabilize the crystal lattice, such as hydrogen bonding involving the carboxylic acid groups and potential dipole-dipole interactions from the ketone and thiocyanate moieties. This information is crucial for understanding the solid-state properties of the compound and for computational modeling studies. While no specific crystal structure for this compound is publicly available, the structures of numerous other carboxylic acids and organic thiocyanates have been determined, providing a strong basis for what to expect. nih.govresearchgate.net

Advanced hyphenated techniques for complex mixture analysis (e.g., LC-MS/MS, GC-MS/MS)

For the analysis of this compound in complex biological or environmental samples, hyphenated techniques that couple a separation method with a detection method are indispensable.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) would be a highly suitable technique. The compound, being a carboxylic acid, is polar and would be amenable to reversed-phase liquid chromatography. Derivatization may be employed to enhance chromatographic retention and ionization efficiency. For instance, short-chain carboxylic acids are often derivatized with reagents like 3-nitrophenylhydrazine (B1228671) to improve their detection by LC-MS/MS. nih.govresearchgate.net Mass spectrometric detection, particularly with tandem MS (MS/MS), would provide high selectivity and sensitivity. In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected, and its fragmentation pattern upon collision-induced dissociation would yield specific product ions for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) could also be used, but would likely require derivatization to increase the volatility of the carboxylic acid. The carboxylic acid group is typically converted to a more volatile ester, for example, a methyl or ethyl ester. The thiocyanate group is generally stable to GC conditions. canada.ca Derivatization of thiocyanate itself, for instance with pentafluorobenzyl bromide, has been used in GC-MS methods for the analysis of thiocyanate in various samples. researchgate.netnih.gov The mass spectrum would show characteristic fragments resulting from the cleavage of the pentanoic acid backbone and the thiocyanate group.

Quantitative Analysis Techniques for this compound in Research Matrices

Accurate quantification of this compound in research matrices such as cell cultures, plasma, or environmental samples is crucial for understanding its potential biological or chemical roles.

LC-MS/MS is the gold standard for quantitative analysis due to its high sensitivity, selectivity, and wide dynamic range. mdpi.comquadram.ac.ukcreative-proteomics.com A typical quantitative LC-MS/MS method would involve the development of a calibration curve using standards of known concentrations and the use of an internal standard, preferably a stable isotope-labeled version of the analyte, to correct for matrix effects and variations in sample preparation and instrument response.

High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection can also be employed for quantification. oup.com While generally less sensitive and selective than MS detection, HPLC-UV can be a robust and cost-effective method if the concentration of the analyte is sufficiently high and the sample matrix is not overly complex. Derivatization to introduce a fluorescent tag can significantly enhance sensitivity. oup.com

Colorimetric methods for the determination of thiocyanate are also well-established and could potentially be adapted. astm.org These methods often rely on the reaction of thiocyanate with an iron(III) salt to produce a colored complex that can be measured spectrophotometrically. However, this approach would lack specificity for this compound in the presence of other thiocyanate-containing compounds.

Table 3: Comparison of Quantitative Techniques for this compound

Technique Principle Advantages Disadvantages
LC-MS/MS Separation by LC, detection by mass spectrometry High sensitivity and selectivity, suitable for complex matrices Higher cost and complexity
HPLC-UV Separation by HPLC, detection by UV absorbance Robust, cost-effective Lower sensitivity and selectivity compared to MS
HPLC-Fluorescence Separation by HPLC, detection by fluorescence High sensitivity (with derivatization) Requires derivatization, potential for interference

Exploration of Biological and Biochemical Research Avenues for 4 Oxo 5 Thiocyanatopentanoic Acid

Molecular Target Identification and Ligand-Binding Studies

There is currently no publicly available research identifying the specific molecular targets of 4-Oxo-5-thiocyanatopentanoic acid. Ligand-binding studies, which are crucial for understanding how a compound interacts with biological molecules, have not been reported for this specific acid.

Enzyme Kinetic Studies and Inhibition/Activation Mechanisms

Information regarding the effect of this compound on enzyme kinetics is not available in the scientific literature. It is unknown whether this compound acts as an inhibitor or activator of any specific enzymes, and therefore, its mechanism of action in this context remains unelucidated.

Receptor Interaction Profiling at a Molecular Level

No studies have been published that profile the interaction of this compound with any biological receptors at a molecular level.

Investigation of Cellular Biochemical Pathways Modulated by this compound (in vitro)

There is a lack of in vitro studies investigating the modulation of cellular biochemical pathways by this compound.

In vitro Biological Screening of this compound and its Analogs

A comprehensive search of scientific databases did not yield any results on the in vitro biological screening of this compound or any of its structural analogs.

Mechanistic Elucidation of Observed Biological Activities (at the molecular or cellular level)

As there are no observed biological activities reported for this compound, no mechanistic studies have been conducted.

Advanced Applications and Future Research Directions of 4 Oxo 5 Thiocyanatopentanoic Acid

4-Oxo-5-thiocyanatopentanoic Acid as a Versatile Building Block in Organic Synthesis

The unique structural features of this compound make it a valuable precursor in the synthesis of a wide array of organic molecules. Its ketone and thiocyanate (B1210189) functional groups, combined with a carboxylic acid moiety, provide multiple reactive sites for chemical transformations.

Precursor to Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The reactivity of this compound allows for its use in the construction of various heterocyclic scaffolds. The thiocyanate group can be a precursor to thiazoles and other sulfur-containing heterocycles, which are prevalent in many biologically active molecules. The dicarbonyl nature of the molecule can be exploited in condensation reactions with various nucleophiles to form a diverse range of heterocyclic systems. For instance, multicomponent reactions, which are efficient and atom-economical, are a key strategy for synthesizing complex heterocyclic structures from relatively simple starting materials. researchgate.net The development of one-pot protocols for the synthesis of varied heterocyclic molecules is an active area of research. nih.gov

Intermediate in Complex Molecule Synthesis

The synthesis of complex natural products and medicinally relevant molecules often relies on the strategic use of versatile building blocks. nih.gov this compound can serve as a key intermediate in the assembly of more intricate molecular architectures. The functional groups present in the molecule allow for a variety of chemical manipulations, including carbon-carbon bond formations and functional group interconversions. Modern synthetic strategies often employ retrosynthetic analysis to identify key disconnections and suitable starting materials. nih.gov The strategic application of such building blocks can significantly simplify the synthesis of complex targets. nih.gov

Potential Applications in Material Science Research

The field of material science is constantly seeking novel molecules with unique properties. While specific research on the direct application of this compound in material science is emerging, its structural motifs suggest potential utility. The presence of both a carboxylic acid and a thiocyanate group could allow for its use as a monomer in polymerization reactions, leading to the formation of functional polymers. These polymers could have interesting properties for applications in coatings, adhesives, or electronic materials. The thiocyanate group, for example, can be a precursor to materials with specific optical or electronic properties.

Role in Agrochemical Research as a Synthetic Precursor

The development of new and effective agrochemicals is crucial for global food security. Heterocyclic compounds form the basis of many commercial pesticides and herbicides. As a precursor to various heterocyclic systems, this compound has potential applications in agrochemical research. By synthesizing libraries of novel heterocyclic compounds derived from this starting material, researchers can screen for potential herbicidal, fungicidal, or insecticidal activity. The efficiency of multicomponent reactions in generating molecular diversity is particularly advantageous in this context. nih.gov

Integration of this compound into Automated Synthesis Platforms

The advent of automated synthesis platforms has revolutionized the process of drug discovery and materials development. These platforms enable the rapid and efficient synthesis of large numbers of compounds for screening and optimization. The versatility of this compound as a building block makes it an ideal candidate for integration into such automated systems. Its ability to participate in a variety of chemical reactions would allow for the automated generation of diverse compound libraries, accelerating the discovery of new molecules with desired properties.

Challenges and Future Perspectives in the Comprehensive Research of this compound

The journey from a synthesized molecule to a compound with well-understood properties and applications is fraught with challenges. For this compound, these challenges are intertwined with significant opportunities for future research. The current body of knowledge on this specific compound is sparse, which in itself presents the primary challenge: a lack of foundational data.

Challenges:

Limited Availability of Research Data: The most significant hurdle in the comprehensive study of this compound is the scarcity of published research. There are no readily available studies detailing its synthesis, reactivity, or biological activity. This lack of foundational data means that any new research must start from the ground up.

Synthetic Pathways: While general methods for the synthesis of organic thiocyanates and keto acids exist, the specific synthesis of this compound is not well-documented in readily accessible literature. Developing efficient and scalable synthetic routes will be a crucial first step for any further investigation. Recent advancements in photoredox catalysis for the decarboxylative thiocyanation of carboxylic acids could offer a promising avenue for its synthesis. rsc.org

Stability and Reactivity: The compound contains multiple reactive functional groups: a carboxylic acid, a ketone, and a thiocyanate. Understanding the interplay of these groups, the compound's stability under various conditions, and its reactivity patterns is essential but currently uncharacterized. For instance, the thiocyanate group can be a versatile synthetic handle, but its stability in the presence of the keto-acid functionality needs to be established.

Future Perspectives and Research Directions:

Despite the challenges, the unique combination of functional groups in this compound opens up a number of exciting avenues for future research.

Medicinal Chemistry and Drug Discovery: Organic thiocyanates are known to exhibit a range of biological activities, including antimicrobial and anticancer properties. The presence of the keto and carboxylic acid moieties could modulate this activity and provide opportunities for developing novel therapeutic agents. Future research could focus on screening this compound and its derivatives for various biological activities.

Materials Science: Thiocyanates can be used as building blocks for polymers and other advanced materials. The carboxylic acid group in this compound provides a handle for polymerization or for grafting onto surfaces, potentially leading to new materials with interesting properties.

Chemical Biology: The compound could be used as a chemical probe to study biological processes. The thiocyanate group can be transformed into other functionalities, allowing for the attachment of fluorescent tags or other reporter groups. The keto-acid structure is also a feature of some biologically active molecules, suggesting that it could interact with specific enzymes or receptors.

Synthetic Chemistry: The development of novel synthetic methods for this compound and the exploration of its reactivity would be a valuable contribution to the field of organic synthesis. Its unique structure could be a starting point for the synthesis of more complex molecules.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.